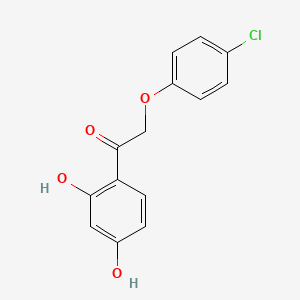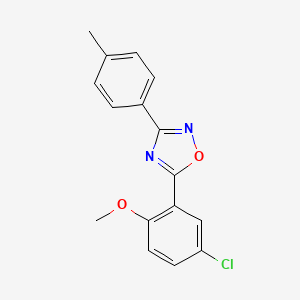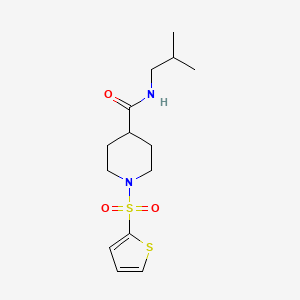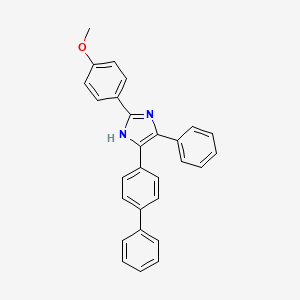
2-(4-chlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone
Descripción general
Descripción
2-(4-chlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone, also known as 4'-chloro-2',4-dihydroxychalcone (CDC), is a synthetic chalcone compound that has been extensively studied for its potential therapeutic applications. CDC has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Mecanismo De Acción
The mechanism of action of CDC is not fully understood, but it is thought to involve the modulation of several signaling pathways. CDC has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. CDC has also been found to activate the Nrf2 pathway, which regulates the expression of antioxidant and detoxifying enzymes.
Biochemical and Physiological Effects:
CDC has been found to exhibit several biochemical and physiological effects. In vitro studies have shown that CDC inhibits the production of pro-inflammatory cytokines and enzymes, such as TNF-α, IL-1β, COX-2, and iNOS. CDC has also been found to scavenge free radicals and reduce oxidative stress. In vivo studies have shown that CDC exhibits anti-inflammatory and antioxidant effects in animal models of inflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CDC has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. CDC has also been extensively studied, and its biological activities are well established. However, CDC has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetics and toxicity profile are not well understood. In addition, CDC has low solubility in water, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of CDC. Further studies are needed to elucidate the mechanism of action of CDC and its potential therapeutic applications. In addition, studies are needed to determine the pharmacokinetics and toxicity profile of CDC in vivo. Further research is also needed to develop new formulations of CDC that improve its solubility and bioavailability. Finally, studies are needed to evaluate the potential of CDC as a lead compound for the development of new drugs for the treatment of inflammation, oxidative stress, and cancer.
Aplicaciones Científicas De Investigación
CDC has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. CDC has also been found to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. In addition, CDC has been found to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO4/c15-9-1-4-11(5-2-9)19-8-14(18)12-6-3-10(16)7-13(12)17/h1-7,16-17H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBGVQHDFCGXGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)C2=C(C=C(C=C2)O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60151188 | |
| Record name | Ethanone, 2-(4-chlorophenoxy)-1-(2,4-dihydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60151188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-1-(2,4-dihydroxyphenyl)ethanone | |
CAS RN |
115781-11-8 | |
| Record name | Ethanone, 2-(4-chlorophenoxy)-1-(2,4-dihydroxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115781118 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanone, 2-(4-chlorophenoxy)-1-(2,4-dihydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60151188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-methoxyphenyl)-5-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]-1H-tetrazole](/img/structure/B4776011.png)
![N,N,4-trimethyl-2-{[(5-propyl-3-thienyl)carbonyl]amino}-1,3-thiazole-5-carboxamide](/img/structure/B4776019.png)

![3,3-diphenyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B4776028.png)
![butyl 4-[(4-methylbenzoyl)amino]benzoate](/img/structure/B4776040.png)
![methyl 4-{[2-(ethylthio)benzoyl]amino}benzoate](/img/structure/B4776046.png)
![2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4776055.png)
![4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-6-chloro-2-(4-pyridinyl)quinoline](/img/structure/B4776062.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4776074.png)
![3-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole](/img/structure/B4776077.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4776086.png)
![2-(3-{2-[(4-ethylphenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide](/img/structure/B4776096.png)
